Cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C.

150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C

SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER

SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS

25 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 8.7

water; ether; chloroform; organic solvents

Miscible at room temperature (in ethanol)

15%

Synonyms

Canonical SMILES

Organic Synthesis: A Versatile Building Block

Cyclohexanone serves as a crucial starting material for the synthesis of numerous organic compounds. Its reactive carbonyl group (C=O) allows for diverse transformations, including:

- Adipic acid production: This diacid, a key precursor to nylon 6,6, is primarily obtained through cyclohexanone oxidation [].

- Caprolactam synthesis: Caprolactam, another nylon 6 precursor, is synthesized through the Beckmann rearrangement of cyclohexanone oxime [].

- Preparation of pharmaceuticals and their intermediates: Cyclohexanone derivatives find application in the synthesis of various drugs, including antihistamines and certain antibiotics [, ].

These examples highlight the versatility of cyclohexanone as a platform molecule for constructing complex organic molecules with diverse functionalities.

Solvent and Reaction Medium

Cyclohexanone's unique properties make it a valuable solvent in various scientific research applications:

- Moderate polarity: Its polarity lies between polar and nonpolar solvents, allowing it to dissolve a wide range of organic compounds with varying polarities [].

- High boiling point: Its relatively high boiling point (156°C) makes it suitable for reactions requiring elevated temperatures [].

- Miscibility with water: Its limited miscibility with water allows for easy separation of organic and aqueous layers during extraction processes [].

These properties make cyclohexanone a valuable tool in various research settings, including:

- Polymer chemistry: It is often used in the synthesis and characterization of polymers [].

- Organic reaction studies: It serves as a reaction medium for various organic transformations due to its inertness towards many reagents.

- Natural product isolation: It plays a role in the isolation and purification of natural products from complex biological samples.

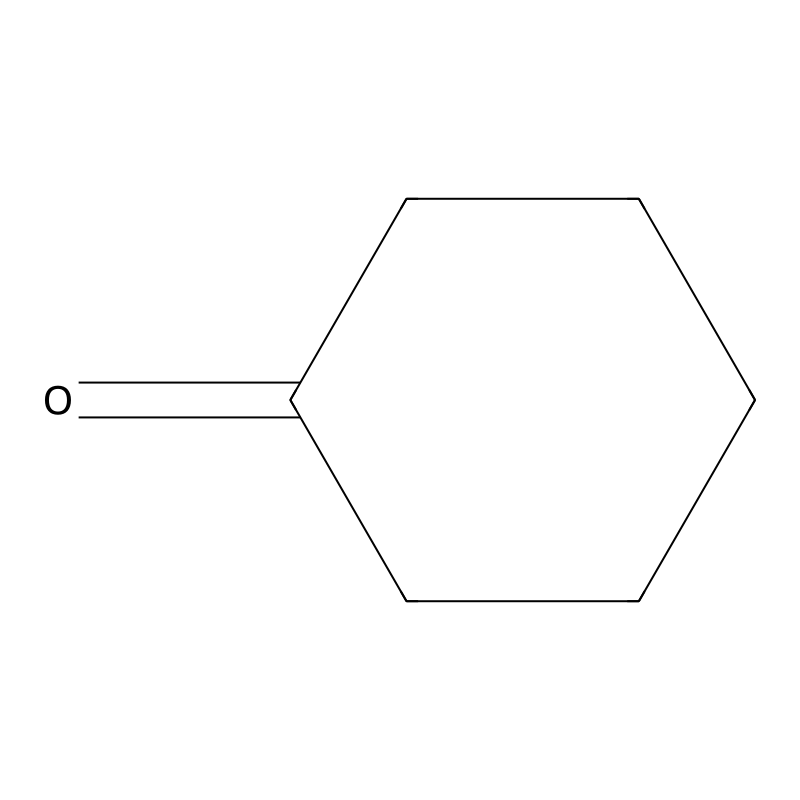

Cyclohexanone is an organic compound with the chemical formula , characterized as a cyclic ketone. It consists of a six-carbon ring with a carbonyl group (C=O) attached to one of the carbon atoms, making it a key intermediate in various chemical processes. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde and is slightly soluble in water while being miscible with common organic solvents. Over time, cyclohexanone can develop a pale yellow color due to oxidation processes .

- Oxidation: Cyclohexanone can be oxidized to form cyclohexanol or further oxidized to adipic acid, which is crucial for nylon production. The oxidation typically involves cobalt catalysts and molecular oxygen .

- Enamine Formation: It reacts with amines to form enamines, which are useful in organic synthesis .

- Alpha-Chlorination: Under light exposure, cyclohexanone undergoes alpha-chlorination to yield 2-chlorocyclohexanone .

- Formation of Cyclohexanone Oxime: Cyclohexanone can react with hydroxylamine to produce cyclohexanone oxime, which can then rearrange to caprolactam in the presence of sulfuric acid .

- Photo

Cyclohexanone exhibits moderate toxicity and is classified as an irritant. Although it is not considered carcinogenic, it poses risks through inhalation or skin contact, necessitating careful handling in industrial and laboratory settings . Additionally, cyclohexanone serves as a human xenobiotic metabolite, indicating its involvement in biological processes upon exposure .

Several methods exist for synthesizing cyclohexanone:

- Oxidation of Cyclohexane: The most common industrial method involves the selective oxidation of cyclohexane using cobalt catalysts and air, producing a mixture of cyclohexanol and cyclohexanone known as "KA Oil" .

- Partial Hydrogenation of Phenol: Cyclohexanone can also be synthesized by partially hydrogenating phenol .

- Laboratory Methods: In laboratory settings, cyclohexanone can be prepared by oxidizing cyclohexanol using chromium trioxide (Jones oxidation) or sodium hypochlorite for safer handling .

Cyclohexanone plays a vital role in various industrial applications:

- Nylon Production: Approximately half of the global supply is converted into adipic acid for nylon 6,6 production. The other half is transformed into cyclohexanone oxime, which is a precursor for caprolactam used in nylon 6 production .

- Solvent Use: It is utilized as a solvent in paint removers, metal degreasing formulations, and printing inks due to its effective solvent properties .

- Chemical Intermediate: Cyclohexanone serves as an intermediate in synthesizing other chemicals and polymers derived from aromatic hydrocarbons .

Research has explored various interactions involving cyclohexanone:

- Reactions with Peroxides: Cyclohexanone reacts with hydrogen peroxide and ammonia to yield peroxy-amines, which can undergo further transformations into valuable compounds like caprolactam .

- Ionization Studies: Studies have focused on the ionization behavior of cyclohexanone under different conditions, providing insights into its reactivity and stability .

Cyclohexanone shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopentanone | Cyclic Ketone | Smaller ring size; different physical properties |

| Acetophenone | Aromatic Ketone | Contains an aromatic ring; used in fragrances |

| 2-Heptanone | Aliphatic Ketone | Linear structure; different applications |

| Methylcyclopentanone | Cyclic Ketone | Methyl substitution affects reactivity |

Cyclohexanone's unique six-membered ring structure and its specific reactivity patterns distinguish it from these similar compounds. Its primary applications in nylon production further emphasize its industrial significance compared to others listed above.

The air oxidation of cyclohexane remains the most widely adopted method for cyclohexanone production, accounting for approximately 70% of global output [1] [2]. This exothermic process involves bubbling air through liquid cyclohexane at 150–160°C under 8–15 bar pressure, using cobalt naphthenate or stearate catalysts [1]. The reaction proceeds via a radical chain mechanism, where cyclohexyl hydroperoxide (C~6~H~11~O~2~H) forms as an intermediate before decomposing into cyclohexanol and cyclohexanone [1].

A critical feature is the concurrent production of cyclohexanol, resulting in a 1:1 mixture termed KA Oil (Ketone-Alcohol Oil) [1]. Industrial yields typically reach 75–80%, with selectivity toward cyclohexanone enhanced by:

- Temperature modulation: Lower temperatures (145–150°C) favor cyclohexanone over over-oxidation byproducts [2].

- Catalyst modifications: Bimetallic systems (e.g., cobalt-manganese) reduce induction periods and improve hydroperoxide decomposition rates [2].

Recent innovations include microreactor platforms that intensify mass transfer and thermal control. A 2024 study demonstrated a gas–liquid microreactor achieving 85% cyclohexane conversion at 170°C and 20 bar, outperforming conventional stirred-tank reactors by 18% [7].

Phenol Hydrogenation Methodologies

Phenol hydrogenation has gained prominence due to its high selectivity (>93%) and compatibility with integrated nylon production facilities [3]. The Versalis/Lummus Technology process exemplifies modern single-step hydrogenation, where phenol reacts with hydrogen over a palladium/carbon catalyst at 140–160°C and 3–5 bar [3]. Key advantages include:

| Parameter | Single-Step Process | Conventional Multi-Step Process |

|---|---|---|

| Cyclohexanone Yield | 93–95% | 88–90% |

| Energy Consumption | 12–15 GJ/ton | 18–20 GJ/ton |

| Byproduct Formation | <0.5% | 2–3% |

The mechanism involves phenol adsorption on palladium sites, sequential hydrogenation of the aromatic ring, and tautomerization to cyclohexanone [3]. Catalyst longevity is extended through in situ regeneration cycles, maintaining activity for over 12,000 hours [3]. ExxonMobil’s hydroalkylation route—converting benzene to cyclohexylbenzene followed by oxidation—represents a variant of this methodology, eliminating acetone byproducts common in cumene-based phenol processes [1].

Cyclohexanol Oxidation Routes

Cyclohexanol dehydrogenation to cyclohexanone is pivotal in caprolactam manufacturing. Commercial copper-based catalysts, such as Cu/ZnO/Al~2~O~3~, operate at 250–300°C under atmospheric pressure, achieving 90–95% conversion [5] [6]. The reaction follows a Langmuir-Hinshelwood mechanism, where surface-bound cyclohexanol undergoes β-hydride elimination:

$$ \text{Cyclohexanol} \xrightarrow{\text{Cu}^0} \text{Cyclohexanone} + \text{H}_2 $$ [5]

Continuous flow systems have revitalized this pathway. A 2016 study reported a Cu/SiO~2~ catalyst in a packed-bed reactor achieving 98% selectivity at 99% conversion, with 450-hour stability [6]. Process intensification is further achieved through reactive distillation, integrating reaction and separation units to shift equilibrium toward cyclohexanone [5].

Emerging Alternative Synthesis Routes

Tandem Photoredox-Carbene Catalysis

A 2022 breakthrough enabled cyclohexanone synthesis via a formal [5+1] cycloaddition using visible light irradiation [4]. This method couples α-oxidized benzylic ketones with acyl imidazoles, forming cyclohexanone derivatives under mild conditions (25–40°C, ambient pressure) [4]. While currently at lab scale, it offers a route to structurally complex derivatives unattainable via traditional methods.

Bio-Based Pathways

Pilot-scale processes utilizing genetically modified E. coli to convert glucose to cyclohexanone via shikimate pathway intermediates have achieved titers of 12 g/L, though economic viability remains under evaluation [4].

Process Intensification and Optimization

Microreactor Technology

The 2024 gas–liquid microreactor platform for cyclohexane oxidation exemplifies intensification, enabling precise control of oxygen concentration and radical chain propagation [7]. Benefits include:

- 40% reduction in reaction time

- 25% lower energy input

- Enhanced safety via inherent explosion suppression [7]

Catalyst Engineering

- Core-shell architectures: Silica-encapsulated cobalt nanoparticles reduce metal leaching by 90% in cyclohexane oxidation [2].

- Bimetallic alloys: Pd-Ag catalysts in phenol hydrogenation suppress cyclohexane formation, boosting selectivity to 97% [3].

Energy Integration

Waste heat recovery from exothermic oxidation reactors now provides 30–40% of distillation column energy demands, cutting overall plant emissions by 18% [1] [2].

Homogeneous Catalysis Mechanisms

Homogeneous catalytic routes historically dominate bulk cyclohexanone manufacture, particularly the low-conversion air-oxidation of liquid cyclohexane mediated by cobalt salts dissolved in acetic acid. The process leverages a free-radical chain pathway initiated by in situ cobalt(III)–peroxide complexes, passes through cyclohexyl hydroperoxide, and terminates in cyclohexanol and cyclohexanone (together called “KA oil”) before deep oxidation to adipic acid can occur [1] [2].

- Key kinetic features: Rate laws are first order in cobalt(III) and cyclohexane; selectivity follows the relative rates $$k{1}$$ (ROOH formation) versus $$k{2}$$ and $$k_{3}$$ (secondary oxidation of alcohol/ketone) [3] [4].

- Industrial baseline: 4%–5% cyclohexane conversion at 140 °C and 10–15 bar delivers 70%–80% KA oil selectivity [1].

- Additive effects: Boric acid raises conversion to 10% while pushing selectivity to 90%, presumably by esterifying cyclohexanol and suppressing its further oxidation [1].

- Chelate modification: Carboxylate-exchanged cobalt oligomers immobilized on mesoporous silica (yet still acting as homogeneous clusters after partial leaching) double initial turnover frequency and bias the steady-state ketone/alcohol ratio toward cyclohexanone [5].

| Representative homogeneous systems | Catalyst composition | Oxidant | T/°C | P/bar | Conversion | Ketone selectivity |

|---|---|---|---|---|---|---|

| Cobalt(II) naphthenate in acetic acid | Co(C₂₂H₁₄O₄) | O₂ | 140 | 10–15 | 4% [1] | 35% [1] |

| Same + H₃BO₃ additive | Co(C₂₂H₁₄O₄)/boric acid | O₂ | 140 | 10–15 | 10% [1] | 60% [1] |

| Cobalt acetate oligomer 1 on silica | [py₃Co₃O(OAc)₅]PF₆ | TBHP | 90 | 1 | 18% [5] | 70% [5] |

| Pd/C–heteropoly acid (liquid phenol route) | 5 wt % Pd/C + 0.055 g H₃PW₁₂O₄₀ | H₂ | 80 | 10 | 100% phenol [6] | 93.6% [6] |

Heterogeneous Catalytic Frameworks

Solid catalysts overcome the separation drawbacks intrinsic to homogeneous salts and expand the feedstock scope to phenol, nitro-precursors, and electrochemical nitrate sources.

Metal oxides and supported metals

Palladium on high-surface-area ceria activates both hydrogen and phenol under ambient pressure, delivering >95% cyclohexanone selectivity at room temperature; surface oxygen vacancies modulate phenol adsorption and H–H dissociation [7] [8]. Magnesia-supported palladium generated from acetate precursors maintains high metal dispersion and exhibits apparent activation energy of 63 kJ mol⁻¹ for phenol hydrogenation [9].

Metal–organic frameworks

Zeolitic imidazolate frameworks and Zr-based MOF-892/893 expose Lewis and Brønsted acid nodes that funnel cyclohexane toward KA oil with three-fold higher rate relative to smaller-pore analogues [10]. MIL-101 doped with phosphotungstic acid orchestrates tandem oximation–Beckmann rearrangement, converting cyclohexanone to ε-caprolactam in a single pot with 92% yield [11].

| Selected heterogeneous catalysts | Support | Feed | Product route | Conversion | Cyclohexanone selectivity |

|---|---|---|---|---|---|

| 1 wt % Pd/CeO₂ (pre-reduced 300 °C) | Fluorite ceria | Phenol + H₂ | Hydrogenation | 99% [7] | 98% [7] |

| Pd@mpg-C₃N₄ (7 nm Pd) | Graphitic C₃N₄ | Phenol + H₂O/H₂ | Hydrogenation | 99% [12] | 99% [12] |

| Fe-MOF-74 expanded pore | Fe-MOF-74 | Cyclohexane + TBHP | Oxidation | 15% [10] | 60% [10] |

| MIL-101-PTA (10 wt %) | Cr-MOF | Cyclohexanone + NH₂OH | Oximation–Beckmann | 100% [11] | ε-Caprolactam 89% [11] |

Binary and Complex Catalytic Systems

Dual-function catalysts frequently merge redox and acid–base sites to synchronize multistep sequences.

- Pd/C + heteropoly acids: Brønsted acidity (H₃PW₁₂O₄₀) inhibits over-hydrogenation of the nascent ketone, sustaining 93.6% selectivity at full phenol conversion [6].

- Au–Pd–Pt/TS-1 composite: In situ hydrogen peroxide formation on alloy nanoparticles feeds directly into TS-1-mediated ammoximation, affording 92% oxime yield without external peroxide [13].

- Zn₉₃Cu₇ alloy electrocatalyst: Nitrate electro-reduction produces hydroxylamine that condenses with cyclohexanone to oxime at 97% yield and 27% Faradaic efficiency [14].

- Vanadium–palladium bi-metal on TiO₂: Coupled in situ H₂O₂ synthesis with VOₓ-assisted radical oxidation raises KA oil productivity three-fold versus physical mixtures [15].

| Binary/complex systems | Paired functions | Outcome (yield or FE) |

|---|---|---|

| Pd/C + H₃PW₁₂O₄₀ | Hydrogenation ∥ Brønsted acid | 93.6% ketone [6] |

| AuPd(0.5)Pt(0.05)/TS-1 | H₂O₂ synthesis ∥ Ti-site ammoximation | 92% oxime [13] |

| Zn₉₃Cu₇ alloy | Nitrate reduction → NH₂OH ∥ condensation | 97% oxime, 27% FE [14] |

| 0.5% V–0.5% Pd/TiO₂ | H₂O₂ generation ∥ VOₓ radical carrier | 3 × KA oil rate [15] |

Cobalt-Based Catalysis

Cobalt remains the industrial mainstay yet continues to evolve.

Classic salts and performance levers

Cobalt(II) naphthenate or acetate dissolved in acetic acid establishes the benchmark; selectivity collapses when conversion exceeds 6% owing to unchecked hydroperoxide decomposition [1]. Induction time correlates with oxidation of Co(II) to Co(III); acetaldehyde adjuvant trims induction from 7 h to <2 h by generating peracetic acid initiator [2].

Cobalt chelates and oligomers

Immobilized carboxylate-bridged cobalt trimers on mesoporous silica deliver 70% ketone selectivity at 18% conversion, doubling the K:A ratio relative to the parent homogeneous complex by restricting O₂ diffusion into the radical pool [5]. Poly(pyrazole) cobalt chelates (CH1) push KA oil selectivity to 93.8% at 2% conversion, reflecting electronic stabilization of the ROO- intermediate [16].

Heterogeneous cobalt oxides and mixed oxides

Cobalt-doped VPO catalyzes TBHP-driven liquid oxidation of cyclohexane at 100 °C, obtaining 45% overall yield with ketone/alcohol ratio of 1.6 [17]. Cobalt-substituted molybdenum blues enable surface-bound CHHP decomposition pathways that favor cyclohexanone over adipic acid [18].

| Cobalt catalysts | System description | Key metric |

|---|---|---|

| Co naphthenate (industrial) | 4% conversion, 75% KA selectivity [1] | Baseline |

| Co acetate oligomer on SiO₂ | 18% conversion, 70% ketone [5] | +35% vs parent |

| Cobalt pyrazole chelate | 93.8% KA selectivity at 2% conversion [16] | – |

| Co-VPO/TBHP | 45% KA yield, 1.6 K:A ratio [17] | – |

Novel Catalyst Design and Development

Cutting-edge research pivots on architecture, electronic tuning, and green-chemistry imperatives.

- Single-atom and M–N–C frameworks: Fe-N₄ and Co-N₄ embedded in graphene achieve identical per-metal initial rates for TBHP oxidation, validating these materials as molecularly defined heterogeneous analogues [19].

- Defect-rich Ni@C from MOF precursors: Thermally induced decarboxylation introduces carbon vacancies that donate electron density to Ni, favoring nitrosocyclohexane → oxime over full amination, reaching 97% selectivity [20].

- Electrocatalytic heterodimers: Atom-precise Ag₄Pd₂–S–Ti₄ clusters couple nitrate reduction and hydroxylamine release at a sulfur-bridged interface, achieving continuous oxime production with >90% current efficiency under neutral pH [21].

- Cu/MgO@SiO₂ yolk–shells: MOF-derived cuprous cores wrapped in basic MgO and SiO₂ skins resist sintering at 280 °C, delivering 99.2% conversion of bis-(2-hydroxyethyl) adipate to cyclohexanediol with 97.1% selectivity, highlighting thermal robustness critical for ester hydrogenolysis [22].

- Chiral MOF-74 post-synthetically functionalized with proline: Enantioselective oxidation of 4-substituted cyclohexanones illustrates the feasibility of stereocontrolled ketone synthesis within porous solids [23].

Mechanistic Elucidation of Catalytic Pathways

Rigorous kinetic modelling and in situ spectroscopy now unravel the elementary events governing selectivity.

- Radical chain oxidation: Diffusion-limited uptake of O₂ restricts ROO- propagation; higher liquid-phase O₂ increases cyclohexanone secondary cleavage to adipic acid [24].

- Surface-bound CHHP decomposition: EPR spin-trapping on molybdenum blue nanorings proves that adsorbed hydroperoxide delivers a 6% conversion ceiling and redistributes selectivity toward ketone by quenching ring-open β-scission pathways [18].

- TBHP on M–N–C: DFT identifies tert-butoxy radical formation at Fe-N₄ as rate-limiting; microkinetic fits reproduce the observed zero-order dependence in TBHP above 0.3 M [19].

- Phenol hydrogenation: In situ DRIFTS shows phenoxide coordination to Ce⁴⁺ sites, while Pd facilitates H–H activation; alkali promoters raise electron density on Pd, accelerating phenoxide hydrogenolysis without altering the potential energy surface of ketone formation [25] [8].

- Electrochemical nitrate coupling: Raman spectroscopy of Zn₉₃Cu₇ alloy reveals transient *NH₂OH adsorption; weak binding on Zn-rich facets avoids over-reduction to NH₃, steering coupling with cyclohexanone in solution [14].

| Mechanistic study | Technique | Core insight |

|---|---|---|

| Mo-blue EPR DR-UV-Vis [18] | CHHP adsorbs on Mo–O–Mo, diverts to ketone | |

| Fe-N₄ DFT + microkinetics [19] | t-BuO- generation is RDS, zero-order TBHP | |

| Pd/CeO₂ DRIFTS [7] | Phenoxide binds Ce⁴⁺; Pd supplies H* | |

| ZnCu alloy in situ Raman [14] | Weak *NH₂OH binding favors oxime coupling | |

| Co naphthenate kinetic model [4] | Mass transfer + 11-step radical scheme predicts industrial reactor profiles |

Physical Description

NKRA; Liquid

Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH]

Liquid

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.

Oily liquid; odour reminiscent of peppermint and acetone

Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.

Color/Form

WATER-WHITE TO PALE YELLOW LIQUID

Water-white to pale-yellow liquid ...

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG

154.00 to 156.00 °C. @ 760.00 mm Hg

156 °C

312 °F

Flash Point

44 °C

111 °F (44 °C) (closed cup)

44 °C c.c.

146 °F

111 °F

Heavy Atom Count

Vapor Density

3.4 (air= 1)

Relative vapor density (air = 1): 3.4

3.4

Density

0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C

Relative density (water = 1): 0.95

0.947-0.950

0.95

LogP

0.81 (LogP)

0.81

Log Kow= 0.81

Odor

... Peppermint- or acetone-like odor.

Odor Threshold

Odor Threshold High: 100.0 [mmHg]

Detection odor threshold from AIHA (mean = 3.5 ppm)

0.88 ppm; v/v

Odor low mg/cu m= 0.4800; Odor high 400 mg/cu m; Irritating Concn= 100 mg/cu m

Melting Point

-31 °C

-32.1 °C

-49 °F

UNII

Related CAS

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5.0 [mmHg]

5 mm Hg at 26.4 °C

Vapor pressure, Pa at 20 °C: 500

5 mmHg

Pictograms

Flammable;Irritant

Other CAS

9003-41-2

51209-49-5

Absorption Distribution and Excretion

Metabolism Metabolites

IT IS METABOLIZED BY REDUCTION INTO CYCLOHEXANOL & IS EXCRETED AS CYCLOHEXYLGLUCURONIDE.

... MINOR (1-2%) METABOLITES OF ... CYCLOHEXANONE & CYCLOHEPTANONE HAVE BEEN DETECTED IN RAT & RABBIT URINE. 2-HYDROXYCYCLOALKYLMERCAPTURIC ACIDS WHICH WERE PRESENT AS ... SULFATES ("DOUBLE CONJUGATES") ARE PRESUMABLY FORMED FROM DEHYDRATION OF CYCLOALKANOLS (MAJOR METABOLITES) TO CYCLOALKENES WITH SUBSEQUENT EPOXIDATION & MERCAPTURATION.

HEPATIC NICOTINAMIDE ADENINE DINUCLEOTIDE-DEPENDENT ALCOHOL DEHYDROGENASE ... HAS BEEN SHOWN TO BE RESPONSIBLE FOR METABOLISM OF ... CYCLOHEXANOL TO CORRESPONDING ... KETONE. SAME ENZYME IS CAPABLE OF CATALYZING REVERSE REACTION IN WHICH ... CYCLOHEXANONE ... /IS/ REDUCED TO ALCOHOL. EQUILIBRIUM OF SYSTEM FAVORS ... REVERSE REACTION & ... REDUCED NICOTINAMIDE ADENINE DINUCLEOTIDE PHOSPHATE ... /MAY/ FUNCTION AS COENZYME.

For more Metabolism/Metabolites (Complete) data for CYCLOHEXANONE (6 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

OBTAINED FROM CYCLOHEXANOL BY CATALYTIC DEHYDROGENATION OR BY OXIDN (WHICH YIELDS CYCLOHEXANONE & ADIPIC ACID) ... BRITISH PATENT 310,055 (SCHERING-KAHLBAUM 1928); US PATENTS 2,223,493-4 (DU PONT 1940); 2,285,914 (DU PONT 1942).

CATALYTIC HYDROGENTION OF PHENOL OR BY THE CATALYTIC AIR-OXIDATION OF CYCLOHEXANE; MAY BE PREPARED BY EITHER THE CATAYLTIC DEHYDROGENATION OR OXIDATIVE DEHYDROGENATION OF CYCHEXANOL. THE PROCESS IS CARRIED OUT IN EITHER A LIQUID PHASE CATALYZED BY PALLADIUM OR CARBON, OR IN THE VAPOR PHASE CATALYZED BY PALLADIUM OR ALUMINA.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Utilities

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Custom Compounding of Purchased Resins

Construction

Cyclohexanone: ACTIVE

Cyclohexanone, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

IN LACQUER INDUST AS SLOWLY EVAPORATING IMPROVER, ALSO FOR LACQUERS & INSULATORS FOR HEAT & ELECTRICITY & FOR AUTOMOBILE LACQUERS. IN TEXTILE & PLASTIC INDUST, AS SPOTTING AGENT & RE-LUSTERING AGENT FOR CELLULOSE ACETATE SILK & IN SPRAY PAINTING OF FABRIC & PLASTIC TEXTILES. USED IN THE LEATHER INDUSTRY; AS A METAL DEGREASER; IN PAINT REMOVERS & IN PRINTING INKS.

DISTILLATION OF PIMELIC ACID SALTS WILL ALSO YIELD CYCLOHEXANONE.

Analytic Laboratory Methods

CYCLOHEXANONE WAS ABSORBED FROM AIR IN DISTILLED WATER & CONDENSED WITH FURFURAL IN ALKALINE MEDIUM, PRODUCT WAS ACIDIFIED WITH SULFURIC ACID & ANALYZED COLORIMETRICALLY AT 550 NM.

Matrix: air. Procedure: adsorption on charcoal, desorption with carbon disulfide, GC. Range: 98-392 mg/cu m. Sensitivity: 0.062.

ASTM Method No. D3686. Standard Practice for Sampling Atmospheres to Collect Organic Compound Vapors (Activated Charcoal Tube Adsorption Method). Toxic gas vapor detector tube (TGVTUB) detection limit not stated.

For more Analytic Laboratory Methods (Complete) data for CYCLOHEXANONE (7 total), please visit the HSDB record page.

Storage Conditions

Dates

Development of pH/Glutathione-Responsive Theranostic Agents Activated by Glutathione S-Transferase π for Human Colon Cancer

Ji Liu, Xin Liu, Jianqiang Qian, Chi Meng, Peng Zhu, Jiaying Hang, Yaling Wang, Biao Xiong, Xiaodong Qiu, Weizhong Zhu, Yumin Yang, Yanan Zhang, Yong LingPMID: 32787089 DOI: 10.1021/acs.jmedchem.0c00354

Abstract

Two novel theranostic agentsand

have been designed and synthesized by covalently linking a β-carboline derivative, with antitumor activities and pH-responsive fluorescence, with a 2-exomethylenecyclohexanone moiety, which can be activated by the tumor-targeting glutathione (GSH)/glutathione S-transferase π (GSTπ). These agents showed pH- and GSH-dual-responsive fluorescence in tumor cells but not in normal cells. Importantly,

selectively illuminated tumor tissue for up to 7 h and generated precise visualization of orthotopic colonic tumors through the blood circulation system in intraoperative mice. Furthermore,

exhibited potent and selective antiproliferative activities and colonic tumor inhibition in mice. Finally,

induced great cancer cell apoptosis and autophagy by regulating the expression of apoptotic and autophagic proteins. Therefore, this pH/GSH-dual-responsive fluorescent probe with cancer-targeting therapeutic activity provides a novel tool for precise diagnosis and tumor treatment, therefore broadening the impact of multifunctional agents as theranostic precision medicines.

Enantioselective Total Synthesis of (+)-Alstilobanine C, (+)-Undulifoline, and (-)-Alpneumine H

Guang Li, Nicolas Gaeng, Cyril Piemontesi, Qian Wang, Jieping ZhuPMID: 33755301 DOI: 10.1002/anie.202103580

Abstract

We report herein the enantioselective total synthesis of three monoterpene indole alkaloids, namely, (+)-alstilobanine C, (+)-undulifoline, and (-)-alpneumine H. The key features of our synthesis include: a) introduction of chirality via enantioselective deprotonation of a prochiral 4-substituted cyclohexanone; b) use of methoxymethyl (MOM) ether as both a hydroxyl protective group and a latent oxonium species for the formation of bridged oxepane and c) domino double reductive cyclization to build both the indole and the piperidine ring at the end of the synthesis. The synthesis confirmed the absolute configuration of these natural products assigned based on the biogenetic hypothesis.RIFM fragrance ingredient safety assessment, cyclohexanone diethyl ketal, CAS Registry Number 1670-47-9

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33460697 DOI: 10.1016/j.fct.2021.111990

Abstract

Bioinspired Hydrophobic Cellulose Nanocrystal Composite Films as Organic-Solvent-Responsive Structural-Color Rewritable Papers

Chengyuan Sun, Dandan Zhu, Haiyan Jia, Chongchong Yang, Zhen Zheng, Xinling WangPMID: 32419444 DOI: 10.1021/acsami.0c04785

Abstract

Lots of beetles, moths, and birds in the natural world present stunning unique structural colors as well as excellent hydrophobic performances. Herein, a novel bioinspired variable structural-color film with organic-solvent responsiveness and surface hydrophobicity was fabricated. Cellulose nanocrystals (CNCs) provided structural color with left-handed helicity. PEG-PPG-PEG triblock copolymers (PPPTCs) were blended with CNCs, giving rise to the organic-solvent-responsive structural color and wider red-shift window of the reflectance peak. The color of the film could be regulated repeatedly under the stimulus of cyclohexanone with an obvious red shift up to 107 nm, corresponding to a macroscopic color change from blue to yellow. Low-surface-energy compound hexadecyltrimethoxysilane (HDTMS) was covalently grafted on the surface in a one-step method to introduce hydrophobicity, successfully preventing the effect of water on the ordered nanostructure. Based on the bionics principle, the as-prepared CNC/PPPTC nanocomposite films with variable structural colors and hydrophobicity are beneficial to their prospective applications in display screens, rewritable hydrophobic structural-color-changing paper, biomimetic sensors, and so forth.A photochemical dehydrogenative strategy for aniline synthesis

Shashikant U Dighe, Fabio Juliá, Alberto Luridiana, James J Douglas, Daniele LeonoriPMID: 32760044 DOI: 10.1038/s41586-020-2539-7

Abstract

Chemical reactions that reliably join two molecular fragments together (cross-couplings) are essential to the discovery and manufacture of pharmaceuticals and agrochemicals. The introduction of amines onto functionalized aromatics at specific and pre-determined positions (ortho versus meta versus para) is currently achievable only in transition-metal-catalysed processes and requires halogen- or boron-containing substrates

. The introduction of these groups around the aromatic unit is dictated by the intrinsic reactivity profile of the method (electrophilic halogenation or C-H borylation) so selective targeting of all positions is often not possible. Here we report a non-canonical cross-coupling approach for the construction of anilines, exploiting saturated cyclohexanones as aryl electrophile surrogates. Condensation between amines and carbonyls, a process that frequently occurs in nature and is often used by (bio-)organic chemists

, enables a predetermined and site-selective carbon-nitrogen (C-N) bond formation, while a photoredox- and cobalt-based catalytic system progressively desaturates the cyclohexene ring en route to the aniline. Given that functionalized cyclohexanones are readily accessible with complete regiocontrol using the well established carbonyl reactivity, this approach bypasses some of the frequent selectivity issues of aromatic chemistry. We demonstrate the utility of this C-N coupling protocol by preparing commercial medicines and by the late-stage amination-aromatization of natural products, steroids and terpene feedstocks.

A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity

Kyong-Oh Shin, Maftuna Shamshiddinova, Jung-No Lee, Kwang-Sik Lee, Yong-Moon LeePMID: 33535437 DOI: 10.3390/ijms22031438

Abstract

Sphingosine-1-phosphate (S1P) is a unique lipid ligand binding to S1P receptors to transduce various cell survival or proliferation signals via small G proteins. S1P lyase (S1PL) is the specific enzyme that degrades S1P to phosphoethanolamine and (2E)-hexadecenal and therefore regulates S1P levels. S1PL also degrades dihydrosphingosine-1-phosphate (Sa1P), with a higher affinity to produce hexadecanal. Here, we developed a newly designed assay using a C17-Sa1P substrate that degrades into pentadecanal and phosphoethanolamine. For higher sensitivity in pentadecanal analysis, we developed a quantitative protocol as well as a 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatization method. The derivatization conditions were optimized for the reaction time, temperature, and concentrations of the 5,5-dimethyl CHD reagent, acetic acid, and ammonium acetate. The S1PL reaction in the cell lysate after spiking 20 µM of C17-Sa1P for 20 min was linear to the total protein concentrations of 50 µg. The S1PL levels (4 pmol/mg/min) were readily detected in this HPLC with fluorescence detection (λex = 366 nm, λem = 455 nm). The S1PL-catalyzed reaction was linear over 30 min and yielded a Kvalue of 2.68 μM for C17-Sa1P. This new method was validated to measure the S1PL activity of mouse embryonal carcinoma cell lines of the standard cell (F9-0), S1PL knockdown cells (F9-2), and S1PL-overexpressed cells (F9-4). Furthermore, we treated F9-4 cells with different S1PL inhibitors such as FTY720, 4-deoxypyridoxine (DOP), and the deletion of pyridoxal-5-phosphate (P5P), an essential cofactor for S1PL activity, and observed a significant decrease in pentadecanal relative to the untreated cells. In conclusion, we developed a highly sensitive S1PL assay using a C17-Sa1P substrate for pentadecanal quantification for application in the characterization of S1PL activity in vitro.

Probing the physio-chemical appraisal of green synthesized PbO nanoparticles in PbO-PVC nanocomposite polymer membranes

Abdul Hamid, Muhammad Khan, Asif Hayat, Junaid Raza, Amir Zada, Azeem Ullah, Fazal Raziq, Tiehu Li, Fakhar HussainPMID: 32276226 DOI: 10.1016/j.saa.2020.118303

Abstract

Different plants can be used to prepare nanoparticles. This is termed as green technology. It is one of the best ecofriendly and low-cost method for the preparation of nanoparticles which has no harmful effects. PbO nanoparticles were prepared by green method using leaf extract of Datura Sternum plants. The preparation of Lead oxide was confirmed by color change from colorless to yellowish brown. UV-Visible peak obtained at 250 nm and XRD study clarified the formation of PbO NPs. These PbO nanoparticles were then applied for the preparation of Nano Composite Polymer Membranes (nCPMs). PbO-PVC nCPMs were prepared based on polyvinyl chloride (PVC) polymer and PbO filler with the help of solution casting method, using cyclohexanone as a solvent. Different percentage (5-35%) of filler was used. The physiochemical parameters studied were viscosity, water uptake (WU), perpendicular swelling (DT) in deionized water, density, porosity (ε), morphology, ion adsorption capacity (IAC) and electrical conductivity (σ). The values of all these parameters except viscosity and conductivity were increased on increasing filler percentage. Viscosity of the nCPMs solution was decreased from 171 to 46.21. The conductivity of nCPMs was first increased upto 25% filler and then decreased. The deformation in PVC structure was increased on enhancing PbO amount. The values of Density, porosity, water uptake, DT and IAC were found in range 1.15-5.02, 0.50-0.87, 72.01-141.30, 0.012-0.11, and 3.13 × 10-8.60 × 10

respectively.

Polymorphism of asymmetric catalysts based on amphiphilic lipopeptides in solution

Juliane N B D Pelin, Charlotte J C Edwards-Gayle, Andrea M Aguilar, Amanpreet Kaur, Ian W Hamley, Wendel A AlvesPMID: 32368775 DOI: 10.1039/d0sm00245c

Abstract

The self-assembly of model [P]RWG lipopeptides (P: l-proline, R: l-arginine, W: l-tryptophan, G: l-glycine), containing one or two aliphatic octadecyl (C) chains in water and cyclohexanone/water solutions was examined. The self-assembly of mixtures of these RWG and PRWG lipopeptides was also investigated. These materials presented a similar critical aggregation concentration of ∼4.0 × 10

wt% and were characterized by unordered secondary structures with some β-sheet content. TEM and cryo-TEM revealed the presence of mainly nanotape structures with micelles observed for systems rich in PRWG(C

H

). Analysis of detailed SAXS form factor measurements revealed the presence of bilayers 3-4 nm thick while the PRWG(C

H

) micelles have a core radius of approximately 3 nm, and a shell thickness of 2 nm. For the cyclohexanone/water systems polymorphs containing cluster aggregates (with radius of 0.25 nm to 0.50 nm) and some elongated structures (with radius of 5.7 nm to 26.1 nm) were seen. Longer structures were formed with the increase of the proline-containing lipopeptide content. The catalytic activity of these peptides was assessed using a model nitro-aldol reaction. The concentration of water in the reaction system influenced the conversion, higher content promoted better efficiency for the water systems, but the opposite was observed for the cyclohexanone/water samples.

Chemoselectivity issues of the asymmetric interaction between cyclohexanone, β-nitrostyrene, and benzoic acid under 5-aryl prolinate's organocatalysis

Polina M Ivantcova, Konstantin V KudryavtsevPMID: 32168390 DOI: 10.1002/chir.23212

Abstract

4-l-menthyloxycarbonyl 5-aryl prolinates were studied as organocatalysts of a novel three-component reaction of cyclohexanone, benzoic acid, and β-nitrostyrene. The presence of ortho-halogen atom in 5-aryl fragment of the catalyst is favored for driving the formation of chiral 7a-hydroxyoctahydro-2H-indol-2-one scaffold. 5-(o-Chlorophenyl) prolinate selectively afforded 3-phenyl-7a-hydroxyoctahydro-2H-indol-2-one with ee 63%, whereas 5-phenyl prolinate led to conjugation of β-nitrostyrene to cyclohexanone (the Michael adduct). Plausible chlorine effect is accounted for the specific interaction of the 5-aryl prolinate enamine intermediate with β-nitrostyrene in the transition state.Association of Neurodevelopmental Outcomes With Environmental Exposure to Cyclohexanone During Neonatal Congenital Cardiac Operations: A Secondary Analysis of a Randomized Clinical Trial

Allen D Everett, Jessie P Buckley, Greg Ellis, Jun Yang, David Graham, Megan Griffiths, Melania Bembea, Eric M GrahamPMID: 32374395 DOI: 10.1001/jamanetworkopen.2020.4070

Abstract

Cyclohexanone is an industrial solvent used as a coupling agent in medical plastics. Perioperative exposure to cyclohexanone could play a role in lower scores on measures of neurodevelopmental outcomes after neonatal cardiac operations.To examine the presence and association of serum cyclohexanone level with neonatal cardiac operations and neurodevelopmental outcomes.

This ad hoc secondary analysis used data from the Corticosteroid Therapy in Neonates Undergoing Cardiopulmonary Bypass randomized clinical trial. The cohort included neonates younger than 31 days and with at least 37 weeks postgestational age at surgical treatment who were enrolled at a single center between June 1, 2012, and October 31, 2016, and who had completed a neurodevelopmental assessment at age 12 months. Data were analyzed from July 8 to August 20, 2019.

Serum cyclohexanone and its metabolites were measured preoperatively (prior to skin incision), postoperatively (immediately after the surgical procedure was completed), and 12 hours postoperatively. Cyclohexanone and the molar sum of its metabolites were examined at each point and as a geometric mean of all 3 points.

Neurodevelopment was assessed at age 12 months with the Bayley Scales of Infant and Toddler Development III, assessing cognitive, language, and motor function composite scores standardized to a population mean (SD) of 100 (15). Linear regression models were used to determine covariate-adjusted differences in 12-month cognitive, language, and motor composite scores per interquartile range increase in cyclohexanone level or summed metabolite molar concentrations.

Among 85 included neonates, mean (SD) age at surgical treatment was 9.7 (5.3) days, 49 (58%) were boys, and 54 (64%) underwent corrective repair. Mean (SD) Bayley Scales of Infant and Toddler Development III composite scores were 108.2 (12.2) for cognitive function, 104.7 (11.0) for language function, and 94.7 (15.7) for motor function. Median (interquartile range) cyclohexanone levels increased approximately 3-fold from immediately prior to surgical treatment to immediately after surgical treatment (572 [389-974] vs 1744 [1469-2291] μg/L; P = .001). In adjusted analyses, higher geometric mean cyclohexanone levels were associated with significantly lower composite scores for cognitive (-4.23; 95% CI, -7.39 to -1.06; P = .01) and language (-3.65; 95% CI, -6.41 to -0.88; P = .01) function. The difference in composite scores for motor function among infants with higher geometric mean cyclohexanone levels was not statistically significant(-3.93, 95% CI: -8.19 to 0.33, P = .07).

The findings of this secondary analysis of a randomized clinical trial suggest that infants who underwent neonatal cardiac surgical treatment with cardiopulmonary bypass had substantial cyclohexanone levels, which were associated with adverse neurodevelopmental function at age 12 months.

ClinicalTrials.gov identifier:

.